molecular formula C10H9NO3S B2382945 4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid

4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid

Cat. No. B2382945
M. Wt: 223.25 g/mol
InChI Key: LPFHJSPWVVGCID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid” is a chemical compound . It is a member of benzofurans .


Synthesis Analysis

A preparative method for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine involves reductive ring expansion of 4-chromanone and 4-thiochromanone oximes . These compounds are converted to the corresponding N-amino derivatives, which, like arylhydrazines in the Fischer reaction, give new condensed indole systems .


Chemical Reactions Analysis

In the synthesis process, the methanol solution of resorcinol and potassium hydroxide reacts with hydrogen under the action of active nickel to generate potassium 3-ketocyclohex-1-enolate . This is then cyclized with ethyl bromopyruvate under alkaline conditions, and then acidified to obtain the final product .

Scientific Research Applications

4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the central nervous system, to study the mechanism of action of certain drugs, and to study the biochemical and physiological effects of certain drugs. Additionally, it has been used to study the effects of certain drugs on the cardiovascular system and to study the biochemistry of certain metabolic pathways.

Mechanism of Action

The mechanism of action of 4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid is not fully understood. However, it is believed that this compound binds to certain receptors in the central nervous system and modulates their activity. This modulation of receptor activity can lead to changes in the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain neurotransmitters in the central nervous system, such as serotonin and dopamine. Additionally, it has been shown to modulate the activity of certain enzymes, such as phosphodiesterase and tyrosine hydroxylase. Furthermore, it has been shown to modulate the activity of certain hormones, such as cortisol and adrenaline.

Advantages and Limitations for Lab Experiments

4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, it is stable in a variety of conditions, and it is relatively inexpensive. Additionally, it is non-toxic and has a low potential for abuse. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, so it must be dissolved in an organic solvent before use. Additionally, it is not very stable in the presence of light and oxygen.

Future Directions

There are numerous potential future directions for research involving 4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid. One potential direction is to further explore its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential therapeutic applications, such as its use as an antidepressant or antianxiety medication. Furthermore, further research could be done to explore its potential use in the development of novel drugs. Finally, further research could be done to explore its potential use in the diagnosis and treatment of certain diseases, such as cancer and Alzheimer’s disease.

Synthesis Methods

4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid can be synthesized by a variety of methods, including the condensation reaction of 4-hydroxy-2-methyl-2-butenoic acid with 2-amino-1,3-thiazole-4-carboxylic acid, the oxidation of 4-hydroxy-2-methyl-2-butenoic acid with nitric acid, and the condensation reaction of 4-hydroxy-2-methyl-2-butenoic acid with thiourea. The condensation reaction of 4-hydroxy-2-methyl-2-butenoic acid with 2-amino-1,3-thiazole-4-carboxylic acid is the most commonly used method for synthesizing this compound.

properties

IUPAC Name

4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c12-9-3-4-15-8-2-1-6(10(13)14)5-7(8)11-9/h1-2,5H,3-4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFHJSPWVVGCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=C(C=C2)C(=O)O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.